Metofenazate difumarate
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Overview
Description
Metofenazate difumarate is a phenothiazine derivative with the molecular formula C31H36ClN3O5S.2C4H4O4 and a molecular weight of 830.30 . It is known for its antipsychotic properties and is used in the treatment of various psychiatric disorders . The compound is also recognized for its selective inhibition of calmodulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metofenazate difumarate can be synthesized through a series of chemical reactions involving the esterification of 3,4,5-trimethoxybenzoic acid with 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl alcohol . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Metofenazate difumarate undergoes various chemical reactions, including:
Oxidation: The phenothiazine ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Metofenazate difumarate has a wide range of applications in scientific research:
Mechanism of Action
Metofenazate difumarate exerts its effects primarily through the inhibition of calmodulin, a calcium-binding messenger protein involved in various cellular processes . By inhibiting calmodulin, this compound disrupts calcium signaling pathways, leading to its antipsychotic effects . The compound also interacts with dopamine receptors, contributing to its therapeutic efficacy in psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Perphenazine: Similar in structure and function, used in the treatment of schizophrenia.
Fluphenazine: A potent antipsychotic with a similar mechanism of action.
Uniqueness
Metofenazate difumarate is unique due to its selective inhibition of calmodulin, which is not a common feature among other phenothiazine derivatives . This selective inhibition contributes to its distinct pharmacological profile and therapeutic applications .
Properties
CAS No. |
522-23-6 |
---|---|
Molecular Formula |
C35H40ClN3O9S |
Molecular Weight |
714.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C31H36ClN3O5S.C4H4O4/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;5-3(6)1-2-4(7)8/h4-5,7-10,19-21H,6,11-18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RCJSPEGWDNYZCS-WLHGVMLRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O |
Related CAS |
388-51-2 (Parent) |
Synonyms |
2-(4-(3-(2-chlorophenothiazin-10-yl)-propyl)-1- piperazinyl)-ethyl-3,4,5-trimethoxybenzoate Frenolone methophenazine metofenazate metofenazate difumarate perphenazintrimethoxybenzoate Phrenolon |
Origin of Product |
United States |
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